molecular formula C9H11N3 B2702837 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile CAS No. 1345728-75-7

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile

Cat. No.: B2702837
CAS No.: 1345728-75-7
M. Wt: 161.208
InChI Key: YHBMWHDTJMBDKE-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile is a bicyclic heterocyclic compound featuring a partially saturated 1,3-benzodiazole core fused with a six-membered ring. The tetrahydro designation indicates four saturated bonds in the fused ring system, distinguishing it from fully aromatic or more saturated analogs. The acetonitrile substituent introduces a polar, electron-withdrawing group, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBMWHDTJMBDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine, altering the compound’s biological activity.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For example, it inhibits the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of T cell proliferation . This mechanism is crucial for its potential immunomodulatory effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Physical Properties

Compound Name Molecular Formula Ring Saturation Substituent Predicted CCS (Ų, [M+H]+) Source/Application
2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile C₉H₁₂N₄ 4,5,6,7-Tetrahydro (partially unsaturated) Acetonitrile (CH₂CN) Not available Hypothesized applications: Initiators, synthesis intermediates
2-(3a,4,5,6,7,7a-Hexahydro-1H-1,3-benzodiazol-2-yl)acetonitrile C₉H₁₄N₄ Fully saturated (hexahydro) Acetonitrile (CH₂CN) 140.7 Collision cross-section data ()
2,2’-Azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane]dihydrochloride C₂₀H₃₄N₈·2HCl Tetrahydro (7-membered diazepin ring) Propane + azo group Not reported Water-soluble polymerization initiator ()

Key Observations:

  • The predicted collision cross-section (CCS) of 140.7 Ų for its [M+H]+ adduct suggests a compact structure, likely due to reduced π-system interactions .
  • Heterocyclic Core: The 1,3-benzodiazole system (6-membered fused ring) contrasts with the 7-membered 1,3-diazepin derivatives in . Larger rings (e.g., diazepin) may exhibit distinct reactivity patterns, such as altered thermal stability or initiation efficiency in polymerization .
  • Substituent Effects: The acetonitrile group enhances polarity and electron-withdrawing character compared to propane-based substituents in azoamidine initiators (). This could influence binding affinity in catalytic systems or solubility in aqueous media.

Table 2: Substituent-Driven Property Differences

Substituent Type Example Compound Key Properties/Applications
Acetonitrile (CH₂CN) This compound High polarity, potential for nucleophilic reactions (e.g., cyano group participation)
Propane + Azo Group 2,2’-Azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane]dihydrochloride Radical initiation in polymerization; water solubility due to dihydrochloride salt
Hydroxyethyl Imidazoline 2,2’-Azobis{2-[1-(2-hydroxyethyl)-2-imidazolin-2-yl]propane}dihydrochloride Enhanced hydrophilicity for biomedical or aqueous-phase reactions

Research Findings:

  • Acetonitrile Derivatives: The cyano group’s electron-withdrawing nature may stabilize reactive intermediates or modulate electronic properties in coordination chemistry. However, the absence of direct data on the tetrahydro-1,3-benzodiazol variant limits mechanistic insights.
  • Azoamidine Initiators: Compounds like those in demonstrate that heterocyclic substituents (e.g., imidazoline, diazepin) enhance water solubility and thermal decomposition efficiency, critical for controlled radical polymerization .

Biological Activity

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile is a chemical compound that has garnered interest due to its potential biological activities. This compound is part of the benzodiazole family and has been studied for its interactions with various biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

The biological activity of this compound primarily involves its interaction with various receptors and enzymes within the body. Similar compounds have been shown to have high affinity for serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and other physiological processes .

Target Receptors

  • Serotonin Receptors : The compound may interact with 5-HT1A and 5-HT7 receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.
  • Enzymatic Interactions : It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Antiproliferative Effects

Studies have indicated that derivatives of benzodiazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Compounds similar to this compound have shown IC50 values indicating effective inhibition of cell growth .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Tubulin destabilization
Compound BHeLa20Apoptosis induction
Compound CA54925Cell cycle arrest

Neuroprotective Activity

Research has demonstrated that benzodiazole derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress. This is particularly relevant in models of neurodegenerative diseases.

Case Studies

  • Study on Serotonin Receptor Affinity : A study investigated the affinity of various benzodiazole derivatives for serotonin receptors. The results showed that certain modifications to the benzodiazole structure significantly enhanced receptor binding affinity .
  • Anticancer Activity Assessment : Another study evaluated the anticancer potential of related compounds in vitro and in vivo. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Discussion

The biological activity of this compound appears promising based on its structural analogs. Its potential applications in treating mood disorders and cancer highlight the importance of further research into its pharmacological profiles and mechanisms of action.

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